2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 372.1101515 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-1-3-14(4-2-13)26-11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFFGBDFJMAWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.8 g/mol . The structure features a chlorophenoxy group, a triazolopyridazine moiety, and a piperazine ring, which are key to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies show that derivatives of this compound have significant efficacy against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate effectiveness in inhibiting cancer cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. In vitro assays have shown that it possesses antifungal activity against certain strains, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as a DPP-IV inhibitor , which is relevant in the context of diabetes treatment .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate glucose metabolism. This mechanism is crucial for developing anti-diabetic therapies .
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through the activation of caspases and modulation of PARP activity, contributing to its antitumor effects .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antitumor Efficacy :
- Antifungal Activity :
- Diabetes Management :
Data Table: Biological Activities
Scientific Research Applications
Antifungal Activity
One of the most significant applications of this compound lies in its antifungal properties . The triazole moiety is known for its ability to inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity. Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of antifungal activity against various pathogens, including Candida and Aspergillus species .
Case Study: Synthesis and Evaluation
A study highlighted the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antifungal activity. The results showed that certain derivatives displayed significant antifungal efficacy with Minimum Inhibitory Concentrations (MICs) as low as 0.0156 µg/mL against Candida albicans and Cryptococcus neoformans . This demonstrates the potential of compounds like 2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one in developing new antifungal agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure can enhance biological activity. For instance, the presence of halogen substituents such as chlorine has been correlated with increased antifungal potency in several triazole derivatives .
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| 1a (R = 7Cl) | 0.25 | Effective against Aspergillus fumigatus |
| 1b (R = 5F) | 0.5 | Moderate activity against fluconazole-resistant strains |
Other Pharmacological Properties
Beyond antifungal activity, compounds containing the triazole ring have been studied for their antibacterial and anticancer properties. The ability of these compounds to interact with various biological targets suggests a multifaceted role in therapeutic applications .
Pesticidal Activity
The compound also shows promise as a pesticide . Research indicates that chlorophenoxy compounds can be effective against a range of agricultural pests due to their ability to disrupt hormonal systems in insects .
Case Study: Residue Analysis
A comprehensive analysis of pesticide residues revealed that compounds similar to this compound can persist in agricultural products but are manageable within established safety limits . This highlights the importance of monitoring residue levels to ensure food safety.
| Pesticide Type | Target Pest | Efficacy |
|---|---|---|
| Chlorophenoxy | Various insects | High |
| Triazole-based | Fungi and molds | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
